4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

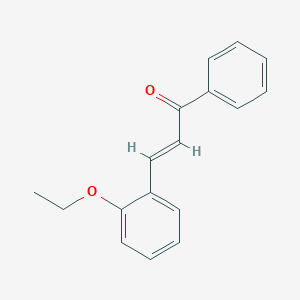

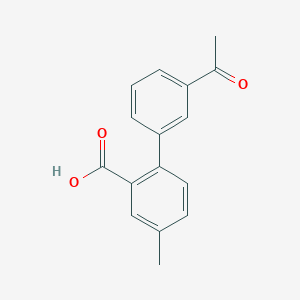

The compound “4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with two methyl groups (CH3) at the 3rd and 5th positions . The “2-methyl-but-3-yn-2-ol” part suggests the presence of a butyne (a 4-carbon alkyne) with a methyl group at the 2nd carbon and a hydroxyl group (OH) at the end .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or addition, and possibly a series of steps involving protecting groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The phenyl ring is generally quite stable, but can undergo electrophilic aromatic substitution. The alkyne could potentially undergo addition reactions, and the hydroxyl group could be involved in a variety of reactions, including esterification or dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the types of functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a synthetic compound with a wide range of potential applications in scientific research. In organic synthesis, it is used as a reagent to synthesize various compounds, and in enzymatic studies, it is used as a substrate to study the activity of various enzymes. The mechanism of action of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% depends on its application. In organic synthesis, 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% can act as an electrophile, a nucleophile, or a catalyst, depending on the reaction conditions. In enzymatic studies, 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% can act as a substrate for the enzyme, and its reaction with the enzyme can be used to study the enzyme's activity.

Biochemical and Physiological Effects

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a synthetic compound that has not been tested for its biochemical and physiological effects in humans or other animals. As such, its biochemical and physiological effects are not well understood. However, due to its structure, it is likely to have some effect on biochemical and physiological processes, such as enzyme activity, metabolism, and cellular signaling.

Advantages and Limitations for Lab Experiments

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a highly pure compound with 97% purity as indicated by its name, and it has a molecular weight of 156.22 g/mol. It is soluble in many organic solvents, including acetone, chloroform, ether, and ethanol, and is insoluble in water. These properties make 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% suitable for use in a variety of laboratory experiments. However, it should be noted that 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is a synthetic compound and has not been tested for its biochemical and physiological effects in humans or other animals. As such, its safety in laboratory experiments is not well understood.

Future Directions

The potential applications of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% are still being explored. Future research could focus on the development of new synthesis methods for 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% and the development of new applications for this compound, such as in drug discovery and development. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%, as well as its safety for use in laboratory experiments. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%, such as in the treatment of various diseases.

Synthesis Methods

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethylbenzaldehyde and 2-methylbut-3-yn-2-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid. This reaction yields 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% as the main product, along with some byproducts. The second step involves the purification of the 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% product by distillation or recrystallization.

Scientific Research Applications

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% has been used in a variety of scientific research projects, including as a reagent in organic synthesis and as a substrate in enzymatic studies. In organic synthesis, 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is used as a reagent to synthesize various compounds, such as 4-chloro-3,5-dimethylbenzene, 4-bromo-3,5-dimethylbenzene, and 4-methoxy-3,5-dimethylbenzene. In enzymatic studies, 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is used as a substrate to study the activity of various enzymes, such as cytochrome P450, carboxylesterase, and glutathione S-transferase.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-7-11(2)9-12(8-10)5-6-13(3,4)14/h7-9,14H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUDSXDVRLWTMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#CC(C)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)